molecular formula C20H25N5O B4441834 4-anilino-2-(4-ethyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone

4-anilino-2-(4-ethyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone

Cat. No. B4441834
M. Wt: 351.4 g/mol
InChI Key: AVVNVIJWVFZIGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-anilino-2-(4-ethyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone, also known as AEQ, is a synthetic compound that has been extensively studied for its potential therapeutic uses. It belongs to the class of quinazolinone derivatives, which have been shown to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects.

Mechanism of Action

The exact mechanism of action of 4-anilino-2-(4-ethyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone is not fully understood. However, it is believed to act by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 4-anilino-2-(4-ethyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
4-anilino-2-(4-ethyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 4-anilino-2-(4-ethyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is essential for tumor growth and metastasis. In addition, 4-anilino-2-(4-ethyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling and proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-anilino-2-(4-ethyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone is its broad-spectrum anti-cancer activity. It has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further development as an anti-cancer drug. However, one of the main limitations of 4-anilino-2-(4-ethyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration schedule for 4-anilino-2-(4-ethyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone.

Future Directions

There are several future directions for research on 4-anilino-2-(4-ethyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone. One area of interest is the development of more effective formulations of 4-anilino-2-(4-ethyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone that can improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 4-anilino-2-(4-ethyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone. Finally, further studies are needed to determine the long-term safety and efficacy of 4-anilino-2-(4-ethyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone in animal models and clinical trials.

Scientific Research Applications

4-anilino-2-(4-ethyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone has been studied extensively for its potential therapeutic uses, particularly in the treatment of cancer. It has been shown to have anti-cancer effects against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. 4-anilino-2-(4-ethyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.

properties

IUPAC Name

4-anilino-2-(4-ethylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O/c1-2-24-11-13-25(14-12-24)20-22-16-9-6-10-17(26)18(16)19(23-20)21-15-7-4-3-5-8-15/h3-5,7-8H,2,6,9-14H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVNVIJWVFZIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(C(=O)CCC3)C(=N2)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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